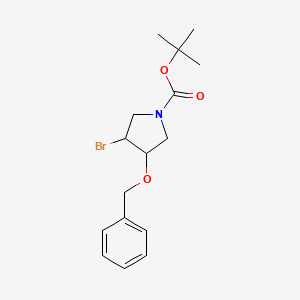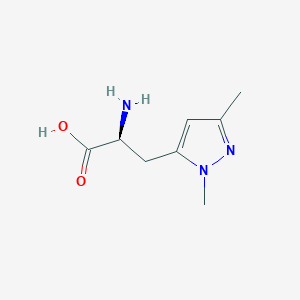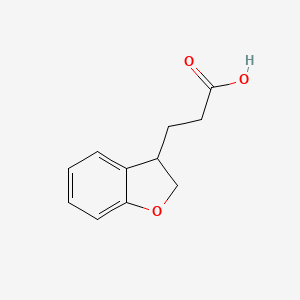
3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 3-(benzofuran-3-yl)propionic acid using polyphosphoric acid . This reaction yields the desired benzofuran derivative with high efficiency.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored for similar benzofuran derivatives, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a receptor agonist, influencing various biological pathways. For instance, its derivatives have been studied for their ability to inhibit cancer cell growth by targeting specific cellular pathways .
Comparison with Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-propanoic acid
- 3-(5-Methoxybenzofuran-3-yl)propionic acid
- 3-(2-Benzoyl-5-methoxybenzofuran-3-yl)propionic acid
Comparison: Its derivatives have shown significant biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13) |
InChI Key |
OUJRVVBOYWFQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



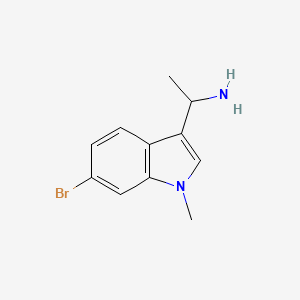
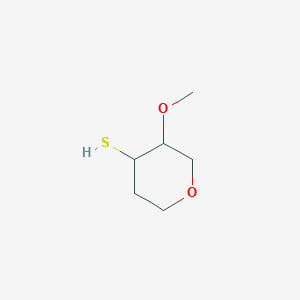

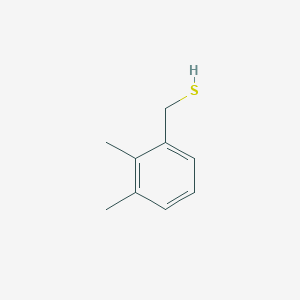
![5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine](/img/structure/B13297999.png)
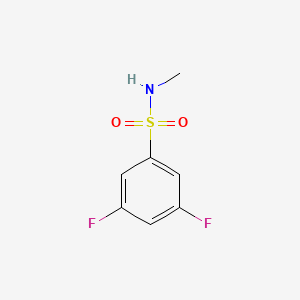

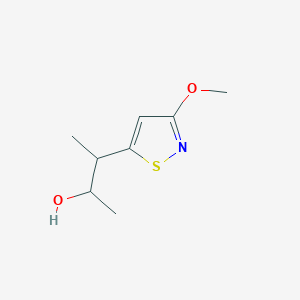

![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)
